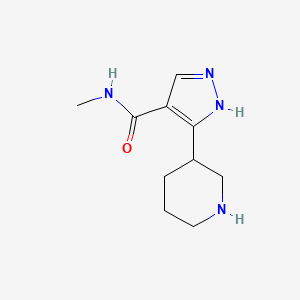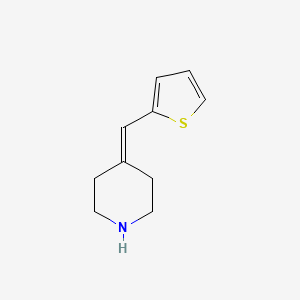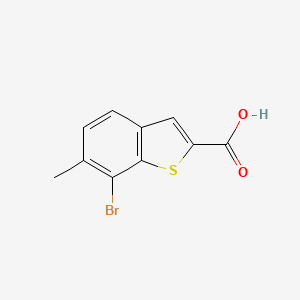
5-Cyclopropyl-3-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-methylpentan-2-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The compound features a cyclopropyl group, which is a three-membered carbon ring, and a methyl group attached to the pentane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-methylpentan-2-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3-methylpentan-2-one in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+3-methylpentan-2-one→this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and to minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 5-Cyclopropyl-3-methylpentan-2-one or 5-Cyclopropyl-3-methylpentanoic acid.
Reduction: Formation of 5-Cyclopropyl-3-methylpentane.
Substitution: Formation of 5-Cyclopropyl-3-methylpentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-3-methylpentan-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-3-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropyl-3-methylpentane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
5-Cyclopropyl-3-methylpentanoic acid: Contains a carboxyl group instead of a hydroxyl group, making it more acidic and reactive in different types of reactions.
5-Cyclopropyl-3-methylpentan-2-one: Contains a ketone group, making it more susceptible to nucleophilic addition reactions.
Uniqueness
5-Cyclopropyl-3-methylpentan-2-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
5-cyclopropyl-3-methylpentan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)3-4-9-5-6-9/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
JCBRUGYZTMTMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)


![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)


![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
